Allyl phenoxyacetate chemical properties and structure
Allyl phenoxyacetate chemical properties and structure
An In-depth Technical Guide to Allyl Phenoxyacetate (B1228835): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of allyl phenoxyacetate. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information.
Chemical Structure and Identification
Allyl phenoxyacetate is an organic compound classified as an ester of phenoxyacetic acid and allyl alcohol.[1][2] The structure consists of a phenoxy group attached to an acetate (B1210297) moiety, which is in turn esterified with an allyl group.
Chemical Structure:
Caption: Chemical structure of allyl phenoxyacetate.
| Identifier | Value |
| IUPAC Name | prop-2-enyl 2-phenoxyacetate |
| CAS Number | 7493-74-5 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| SMILES | C=CCOC(=O)COc1ccccc1 |
| InChI | 1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
| InChIKey | VUFZVGQUAVDKMC-UHFFFAOYSA-N |
Physicochemical Properties
Allyl phenoxyacetate is a clear, colorless to pale yellow liquid.[6] It is characterized by a sweet, fruity odor with notes of pineapple and honey.[7]
Table of Physicochemical Properties:
| Property | Value | Reference |
| Physical State | Clear, colorless to pale yellow liquid | [6][7] |
| Boiling Point | 265-266 °C (at 760 mmHg) | |
| 144-146 °C (at 1.2 Kpa) | [8] | |
| Density | 1.102 g/mL (at 25 °C) | |
| 1.101 - 1.106 g/mL (at 20 °C) | [6][7] | |
| Refractive Index | 1.516 (at 20 °C) | |
| 1.514 - 1.517 (at 20 °C) | [7] | |
| Solubility | Soluble in alcohol. Practically insoluble in water. | |
| Flash Point | >100 °C | [7] |
| Vapor Pressure | 0.00454 mmHg (at 25 °C) |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of allyl phenoxyacetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of allyl phenoxyacetate is expected to exhibit characteristic absorption bands. Key peaks would include a strong C=O stretching vibration from the ester group (around 1760 cm⁻¹), C-O stretching vibrations for the ester and ether linkages, and peaks corresponding to the C=C stretching of the allyl group and the aromatic ring.[2]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of allyl phenoxyacetate would likely show a molecular ion peak at m/z 192.[9] Common fragmentation patterns for esters include the loss of the alkoxy group. For allyl phenoxyacetate, fragmentation of the allyl group (m/z 41) and the phenoxyacetyl group would also be expected.[9][10] A prominent peak at m/z 107 is often observed, corresponding to the phenoxy-CH₂⁺ fragment.[9]
Experimental Protocols
Synthesis of Allyl Phenoxyacetate
Allyl phenoxyacetate can be synthesized via several methods. Below are detailed protocols for two common approaches.
Method 1: Fischer Esterification
This method involves the direct esterification of phenoxyacetic acid with allyl alcohol using an acid catalyst and an azeotropic solvent to remove water.
-
Materials: Phenoxyacetic acid, allyl alcohol, benzene (B151609) (or toluene), and a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[8]
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine phenoxyacetic acid (1 molar equivalent), allyl alcohol (1.2-1.5 molar equivalents), and benzene.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 8 hours).[8]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure allyl phenoxyacetate.[8][11]
-
Method 2: Synthesis via Phase-Transfer Catalysis
This method avoids the need for azeotropic removal of water and can proceed under milder conditions.
-
Materials: Phenol (B47542), sodium hydroxide (B78521), water, toluene (B28343), sodium chloroacetate (B1199739), allyl chloride, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[3]
-
Procedure:
-
Preparation of Sodium Phenoxyacetate:
-
In a flask, dissolve phenol (1 mol) and sodium hydroxide (1.2 mol) in water.[3]
-
Heat the mixture to 80-90 °C and stir for 2 hours.[3]
-
Remove a portion of the water by distillation under normal pressure.[3]
-
Add toluene and continue to heat to azeotropically remove the remaining water, yielding a toluene suspension of sodium phenate.[3]
-
Add sodium chloroacetate (1 mol) to the suspension and reflux for 4 hours to form a toluene suspension of sodium phenoxyacetate.[3]
-
-
Esterification:
-
To the suspension of sodium phenoxyacetate, add allyl chloride (1.5 mol) and benzyltriethylammonium chloride (catalyst).[3]
-
Heat the mixture to reflux for 6-10 hours. Monitor the reaction by GC until the allyl chloride concentration is stable.[3]
-
Cool the reaction mixture and filter to remove the catalyst and sodium chloride.[3]
-
Recover the excess allyl chloride and toluene from the filtrate by distillation under normal pressure.[3]
-
Purify the resulting crude product by vacuum distillation to yield the final allyl phenoxyacetate product.[3]
-
-
Biological Activity and Potential Signaling Pathways
While primarily used in the flavor and fragrance industry, some research suggests potential biological activities for allyl phenoxyacetate and related compounds.[1]
Potential Applications in Agriculture
There are indications that allyl phenoxyacetate may have applications as a pesticide or herbicide, though specific mechanisms of action are not well-documented in publicly available literature.[1]
Dermal Irritation
Studies have investigated the dermal irritation potential of various allyl esters, including allyl phenoxyacetate. The presence of free allyl alcohol as an impurity is a known factor in delayed skin irritation.[12]
Hypothesized Signaling Pathway: Induction of Detoxification Enzymes
Direct evidence for signaling pathways activated by allyl phenoxyacetate is limited. However, other allyl-containing compounds, such as diallyl disulfide from garlic, are known to induce phase II detoxification enzymes like Glutathione (B108866) S-Transferase (GST).[13] The allyl group is critical for this activity.[13] It is plausible that allyl phenoxyacetate, due to its allyl moiety, could also modulate cellular defense mechanisms through similar pathways.
Below is a diagram illustrating a hypothesized logical workflow for the induction of GST by an allyl-containing compound.
Caption: Hypothesized pathway for GST induction by allyl phenoxyacetate.
Applications
The primary application of allyl phenoxyacetate is in the flavor and fragrance industry. It is used to impart fruity and sweet notes, particularly of pineapple and honey, to a variety of products.[7] It is also used in the synthesis of other organic compounds, such as in the development of monolithic materials for protein separation in chromatography.[12]
Safety and Handling
Allyl phenoxyacetate should be handled with care in a well-ventilated area. It may cause skin and eye irritation.[1] Standard personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry place away from oxidizing agents.
Conclusion
Allyl phenoxyacetate is a versatile ester with significant applications in the flavor and fragrance industries. Its synthesis is well-established, and its chemical and physical properties are well-characterized. While its biological activity is not extensively studied, the presence of the allyl group suggests potential for further investigation into its effects on cellular pathways, particularly those related to detoxification. This guide provides a foundational resource for researchers and professionals working with this compound.
References
- 1. CAS 7493-74-5: Allyl phenoxyacetate | CymitQuimica [cymitquimica.com]
- 2. Allyl phenoxyacetate [webbook.nist.gov]
- 3. Method for synthesizing allyl phenoxyacetate - Eureka | Patsnap [eureka.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Allyl phenoxyacetate | The Fragrance Conservatory [fragranceconservatory.com]
- 6. ALLYL PHENOXYACETATE [ventos.com]
- 7. symrise.com [symrise.com]
- 8. CN101735058A - Synthesis method of phenoxy acetic acid allyl ester - Google Patents [patents.google.com]
- 9. Allyl phenoxyacetate | C11H12O3 | CID 24117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sciencemadness Discussion Board - allyl phenoxyacetate - pineapple scent - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Allyl phenoxyacetate | CAS:7493-74-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Critical role of allyl groups and disulfide chain in induction of Pi class glutathione transferase in mouse tissues in vivo by diallyl disulfide, a naturally occurring chemopreventive agent in garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
